![molecular formula C25H32N2OS B104506 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone CAS No. 875014-22-5](/img/structure/B104506.png)
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
説明
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45, is a potential inhibitor of fatty acid amide hydrolase (FAAH) with a pI50 value of 5.89 . It is active against CB(1) and CB(2) but lacks affinity for cannabinoid receptors .
Molecular Structure Analysis
The molecular weight of 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is 408.60, and its molecular formula is C25H32N2OS . The SMILES representation of the molecule is O=C1N(CCCCCCCCCC)C(NC1(C2=CC=CC=C2)C3=CC=CC=C3)=S .Chemical Reactions Analysis
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone acts as a reversible competitive inhibitor of FAAH activity . It does not have an affinity for the human CB1 receptor and acts as a competitive inhibitor of FAAH activity without being hydrolyzed by the enzyme .科学的研究の応用
Inhibition of FAAH Activity
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone: is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is an enzyme that breaks down endocannabinoids, which are molecules that bind to cannabinoid receptors and play a role in pain, mood, and appetite. By inhibiting FAAH, this compound can potentially regulate the levels of endocannabinoids, leading to therapeutic applications in pain management, mood disorders, and appetite control .
Neurological Research
Due to its role in modulating endocannabinoids, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone has implications in neurological research. It can be used to study the effects of increased endocannabinoid levels on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and on neuroinflammatory conditions .
Cancer Research
The compound’s ability to affect endocannabinoid levels may also have implications in cancer research. Endocannabinoids have been shown to influence cancer cell proliferation and survival. Therefore, this compound could be used to explore new therapeutic approaches to cancer treatment by modulating the endocannabinoid system .
Metabolic Disorders
Research into metabolic disorders, including obesity and diabetes, could benefit from 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone due to its potential effects on appetite and energy balance through the endocannabinoid system .
Psychiatric Disorders
This compound could be used in the research of psychiatric disorders such as anxiety and depression. The endocannabinoid system is known to play a role in mood regulation, and FAAH inhibitors like 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone could help in understanding and treating these conditions .
Pain Management
In the field of pain management, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone can be used to investigate alternative pain relief methods. By preventing the breakdown of endocannabinoids, it could lead to new painkillers that are non-opioid based and have fewer side effects .
Addiction Research
The compound’s influence on the endocannabinoid system makes it a candidate for addiction research. It could help in understanding the mechanisms of addiction and in developing treatments that target the endocannabinoid system to alleviate withdrawal symptoms and prevent relapse .
Safety and Toxicology
Lastly, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is classified as a Dangerous Good for transport, indicating that it has significant safety and toxicological implications. Its study is crucial for developing handling protocols and safety measures in research and clinical settings .
作用機序
Target of Action
The primary target of 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone acts as a reversible competitive inhibitor of FAAH . It binds to the active site of FAAH, preventing the enzyme from hydrolyzing its substrates . Interestingly, despite its activity against FAAH, it shows a lack of affinity for cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
By inhibiting FAAH, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone affects the endocannabinoid system , which plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of anandamide, enhancing the signaling in the endocannabinoid system .
Result of Action
The inhibition of FAAH by 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone results in increased levels of anandamide, leading to enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, potentially influencing pain sensation, mood, and memory .
将来の方向性
特性
IUPAC Name |
3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQTBAFQLDLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467676 | |
Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone | |
CAS RN |
875014-22-5 | |
Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。